molecular formula C54H79N11O13S2 B1677803 Ota-vasotocin CAS No. 114056-26-7

Ota-vasotocin

Cat. No.: B1677803
CAS No.: 114056-26-7
M. Wt: 1154.4 g/mol
InChI Key: XHDMXBLPNDFGOB-YKVWRKJBSA-N
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Description

Ota-vasotocin is a nonapeptide hormone that is structurally similar to oxytocin and vasopressin. It is primarily found in non-mammalian vertebrates, such as birds, reptiles, and amphibians. This compound plays a crucial role in regulating various physiological and behavioral processes, including social behavior, reproductive functions, and water balance.

Mechanism of Action

Target of Action

Ota-vasotocin, a ligand used in quantitative receptor autoradiography, primarily targets oxytocin receptors . These receptors play a crucial role in various physiological and behavioral processes, including social bonding, stress regulation, and fear response .

Mode of Action

It’s known that oxytocin and vasopressin, two closely related neuropeptides, have neuromodulatory actions in a large number of brain regions . These peptides can bind to both oxytocin and vasopressin receptors, leading to a variety of changes in the body .

Biochemical Pathways

Oxytocin and vasopressin, which this compound is homologous to, are part of an integrated and adaptive system known as the oxytocin-vasopressin pathway . This pathway involves various behavioral systems, including olfaction and social interactions, fear and homeostasis, learning and memory, and sensory and motor systems . The exact biochemical pathways affected by this compound are yet to be elucidated.

Pharmacokinetics

It’s known that oxytocin, a closely related peptide, can be rapidly and locally released in different brain areas . This suggests that this compound might also have similar properties, influencing its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of effects associated with oxytocin and vasopressin. For instance, oxytocin in the central nucleus of the amygdala (CeA) reduces contextual fear responses, while in the bed nucleus of the stria terminalis (BNST), it facilitates cued fear and reduces fear responses to un-signaled, diffuse threats .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the effects of oxytocin and vasopressin are known to be brain site-specific, sex-specific, and dependent on a prior stress history . Therefore, it’s plausible that similar factors could also influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ota-vasotocin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, which is automated to ensure high yield and purity. The process is optimized for efficiency, with careful control of reaction conditions such as temperature, pH, and solvent composition.

Chemical Reactions Analysis

Types of Reactions: Ota-vasotocin undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the sulfur atoms in the cysteine residues, forming disulfide bonds.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: Amino acid residues in the peptide chain can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in aqueous solution.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives with protecting groups, activated using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products:

    Oxidation: Formation of disulfide-bonded this compound.

    Reduction: Regeneration of the linear peptide with free thiol groups.

    Substitution: Analog peptides with modified amino acid sequences.

Scientific Research Applications

Ota-vasotocin has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in regulating social and reproductive behaviors in non-mammalian vertebrates.

    Medicine: Explored for potential therapeutic applications in conditions related to water balance and social behavior disorders.

    Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques.

Comparison with Similar Compounds

    Oxytocin: A nonapeptide hormone involved in social bonding, childbirth, and lactation in mammals.

    Vasopressin: A nonapeptide hormone that regulates water balance and blood pressure in mammals.

Comparison:

    Structural Similarity: Ota-vasotocin, oxytocin, and vasopressin share a similar peptide structure, with minor differences in amino acid sequences.

    Functional Differences: While oxytocin and vasopressin are primarily found in mammals, this compound is more prevalent in non-mammalian vertebrates. This compound has a broader range of functions, including roles in both social behavior and water balance, whereas oxytocin is more focused on social bonding and reproductive functions, and vasopressin on water balance and blood pressure regulation.

This compound’s unique presence in non-mammalian vertebrates and its dual role in social and physiological regulation highlight its importance in comparative endocrinology and evolutionary biology.

Properties

IUPAC Name

(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(4-methoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S,3R)-3-hydroxy-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H79N11O13S2/c1-5-30(2)44(63-49(73)38(26-32-13-17-34(67)18-14-32)58-43(69)28-54(80)21-7-6-8-22-54)51(75)64-45(31(3)66)52(76)61-39(27-42(56)68)48(72)62-40(29-79)53(77)65-24-10-12-41(65)50(74)59-36(11-9-23-55)47(71)60-37(46(57)70)25-33-15-19-35(78-4)20-16-33/h13-20,29-31,36-41,44-45,66-67,80H,5-12,21-28,55H2,1-4H3,(H2,56,68)(H2,57,70)(H,58,69)(H,59,74)(H,60,71)(H,61,76)(H,62,72)(H,63,73)(H,64,75)/t30-,31+,36-,37-,38-,39-,40-,41-,44-,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDMXBLPNDFGOB-YKVWRKJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NC(CC2=CC=C(C=C2)OC)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CC4(CCCCC4)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C=S)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)OC)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CC4(CCCCC4)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H79N11O13S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50150640
Record name Ota-vasotocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1154.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114056-26-7
Record name Ota-vasotocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114056267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ota-vasotocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50150640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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